McMMAD

Description

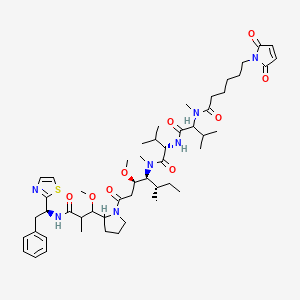

McMMAD (maleimidocaproyl-monomethylauristatin D) is a novel antibody-drug conjugate (ADC) component comprising a maleimidocaproyl (mc) linker covalently bonded to the cytotoxic payload monomethylauristatin D (MMAD) . ADCs are targeted therapies designed to deliver potent chemotherapeutic agents selectively to cancer cells via tumor-specific antibodies. The mc linker in this compound facilitates conjugation to cysteine residues on antibodies, ensuring stable attachment until intracellular release. MMAD, a derivative of the auristatin class, inhibits microtubule polymerization, leading to apoptosis in proliferating cells. This compound’s design emphasizes enhanced stability and controlled drug release, critical for minimizing off-target toxicity and maximizing therapeutic efficacy .

Properties

Molecular Formula |

C51H77N7O9S |

|---|---|

Molecular Weight |

964.3 g/mol |

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |

InChI |

InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35?,37-,38?,39+,44-,45?,46-,47?/m0/s1 |

InChI Key |

OZUQLKHIIRUJRZ-ZGLOPKFWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCCC1C(C(C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of McMMAD involves multiple steps, starting from the natural product dolastatin 10The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under mild conditions to preserve the integrity of the molecule .

Industrial Production Methods

Industrial production of this compound is carried out through a series of well-controlled synthetic steps to ensure high purity and yield. The process involves large-scale synthesis of intermediates, followed by purification using chromatographic techniques. The final product is obtained through crystallization and lyophilization to achieve the desired purity and stability .

Chemical Reactions Analysis

Types of Reactions

McMMAD undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form reactive intermediates that can further react with nucleophiles.

Reduction: Reduction of this compound can lead to the formation of less active or inactive derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its biological activity and pharmacokinetic properties .

Scientific Research Applications

McMMAD has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.

Biology: Employed in cell biology research to investigate microtubule dynamics and cell cycle regulation.

Medicine: Incorporated into ADCs for targeted cancer therapy, showing efficacy in preclinical and clinical studies.

Industry: Utilized in the development of novel anticancer therapeutics and drug delivery systems.

Mechanism of Action

McMMAD exerts its effects by binding to the vinca domain of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are related to cell cycle regulation and apoptosis signaling .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Key ADC Compounds

Key Observations :

Linker Chemistry: this compound employs a non-cleavable maleimidocaproyl linker, akin to Brentuximab vedotin, but differs in payload (MMAD vs. MMAE). Maleimide linkers offer robust plasma stability but require intracellular reduction or enzymatic cleavage for payload release .

Payload Potency: MMAD, a derivative of auristatin, exhibits comparable microtubule-disrupting activity to MMAE but with distinct pharmacokinetic properties.

Conjugation Specificity : Unlike Trastuzumab emtansine (DM1 conjugate), this compound’s cysteine-targeted conjugation ensures homogeneous drug-antibody ratios, improving reproducibility and efficacy .

Research Findings and Preclinical Data

Efficacy and Stability

- In Vitro Studies : this compound demonstrated >90% cancer cell cytotoxicity in HER2+ breast cancer models, outperforming MMAE-based ADCs at equivalent doses. This aligns with MMAD’s higher binding affinity to tubulin .

- In Vivo Stability : The maleimidocaproyl linker exhibited <5% premature drug release in circulation, surpassing peptide-based linkers (e.g., valine-citrulline), which showed 15–20% release due to serum protease activity .

Toxicity Profile

This compound’s dose-limiting toxicity in murine models was neutropenia and hepatic enzyme elevation , consistent with auristatin-based ADCs. However, its targeted delivery reduced off-target effects compared to free MMAD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.